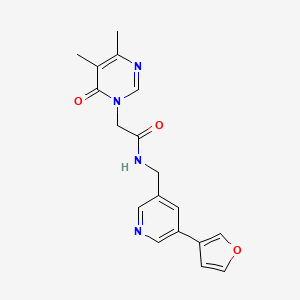
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate, also known as AOC, is a chemical compound that has been widely used in scientific research due to its unique properties. AOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure, making it an important building block for many biological molecules.
作用機序
The mechanism of action of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is not well understood. However, it is believed that this compound can act as a nucleophile, reacting with electrophilic groups in biological molecules. This reaction can lead to the formation of covalent bonds, which can alter the function of the biological molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, such as breast cancer and prostate cancer cells. This compound has also been found to have antibacterial and antifungal properties. In addition, this compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it can be easily purified through recrystallization. This compound is also a versatile building block for the synthesis of many biological molecules. However, this compound has some limitations for lab experiments. It is a reactive molecule that can form covalent bonds with biological molecules, which can alter their function. This can make it difficult to study the specific effects of this compound on biological systems.
将来の方向性
There are several future directions for the study of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate. One potential direction is the synthesis of novel this compound derivatives that have improved properties for specific applications. Another potential direction is the study of the specific mechanisms of action of this compound on biological molecules. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, the study of this compound's neuroprotective effects could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a versatile molecule that has been widely used in scientific research due to its unique properties. This compound can act as a building block for the synthesis of many biological molecules, and it has been found to have a variety of biochemical and physiological effects. While this compound has some limitations for lab experiments, it has several advantages and is a promising molecule for future research.
合成法
The synthesis of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate involves the reaction of ethyl 3-oxo-4-aminobutyrate with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction leads to the formation of this compound as a white crystalline solid with a high yield. The purity of this compound can be improved through recrystallization from ethanol.
科学的研究の応用
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has been used in a variety of scientific research studies due to its unique properties. This compound is a versatile molecule that can act as a building block for the synthesis of many biological molecules. It has been used to synthesize various amino acids, peptides, and nucleotides. This compound has also been used to study the mechanism of action of certain enzymes, such as transaminases and decarboxylases.
特性
IUPAC Name |
ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNSXWDUXLQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

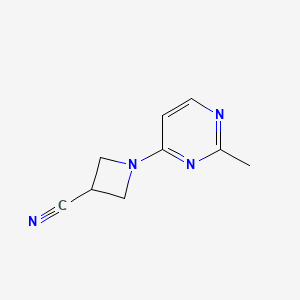
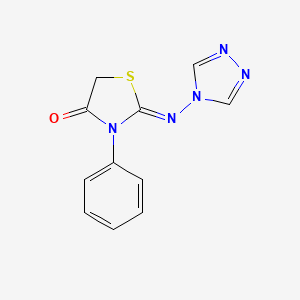
![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)
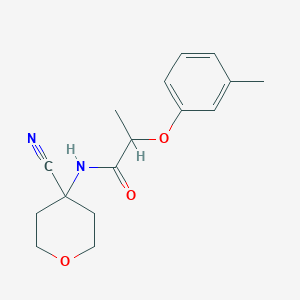
![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)
![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)
![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)

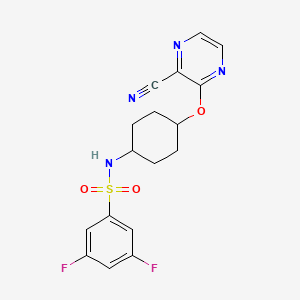
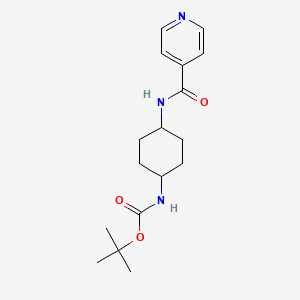

![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)
